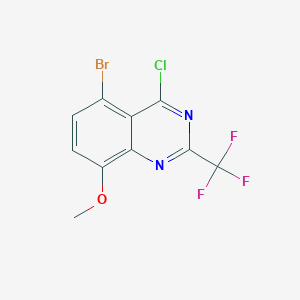
5-Bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in the development of pharmaceuticals. The presence of bromine, chlorine, methoxy, and trifluoromethyl groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the quinazoline ring.
Halogenation: Introduction of bromine and chlorine atoms.
Methoxylation: Addition of the methoxy group.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, cost-effectiveness, and safety. Industrial methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups to the quinazoline core.
Scientific Research Applications
5-Bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-Chloroquinazoline: Lacks the bromine, methoxy, and trifluoromethyl groups.
5-Bromoquinazoline: Lacks the chlorine, methoxy, and trifluoromethyl groups.
8-Methoxyquinazoline: Lacks the bromine, chlorine, and trifluoromethyl groups.
Uniqueness
5-Bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of bromine, chlorine, methoxy, and trifluoromethyl groups enhances its reactivity and potential as a versatile intermediate in various applications.
Properties
Molecular Formula |
C10H5BrClF3N2O |
|---|---|
Molecular Weight |
341.51 g/mol |
IUPAC Name |
5-bromo-4-chloro-8-methoxy-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C10H5BrClF3N2O/c1-18-5-3-2-4(11)6-7(5)16-9(10(13,14)15)17-8(6)12/h2-3H,1H3 |
InChI Key |
HEJHGDSRZNYRQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


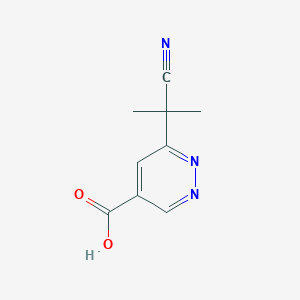
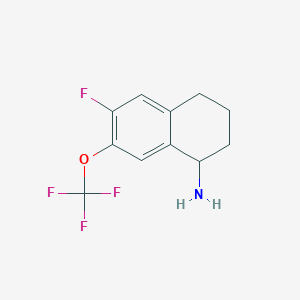
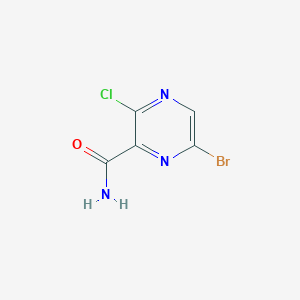
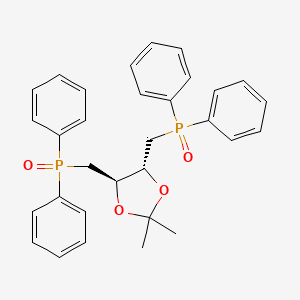
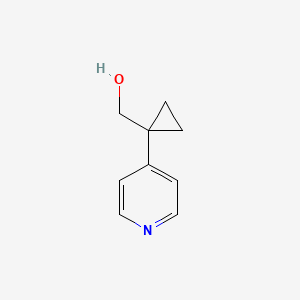
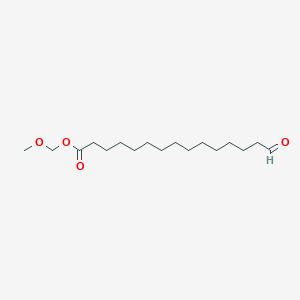
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
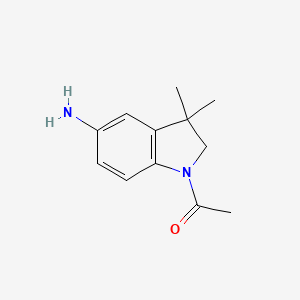
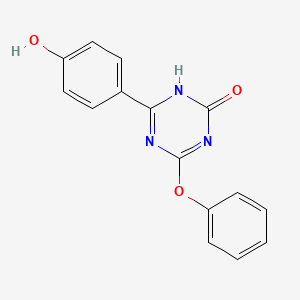
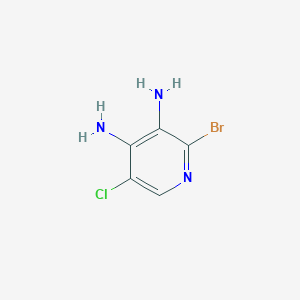
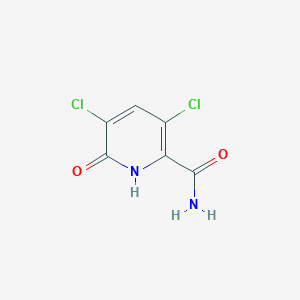
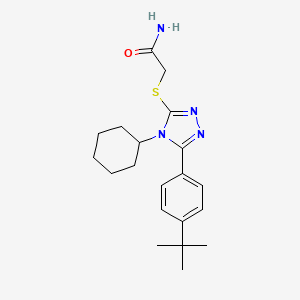
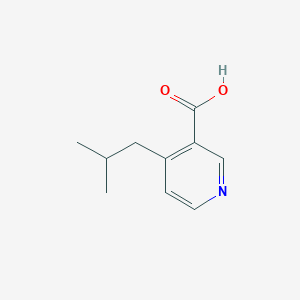
![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)
